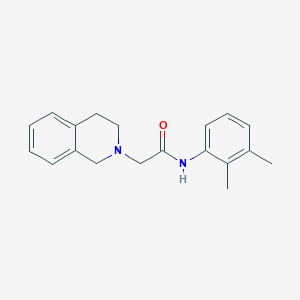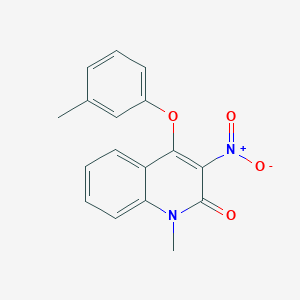
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as MHI-148, is a synthetic compound that belongs to the thiazole family. It has gained significant interest in recent years due to its potential applications in medical research.
Wissenschaftliche Forschungsanwendungen
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of the enzyme tubulin, which is involved in cell division. By inhibiting tubulin, 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been found to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in lab experiments is its high potency and selectivity for cancer cells. However, one limitation is that it has poor solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of novel drug delivery systems to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one and to identify potential biomarkers for predicting response to therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in humans.
Synthesemethoden
5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is synthesized through a multi-step process that involves the condensation of 2-aminothiazole with salicylaldehyde in the presence of an acid catalyst. The resulting Schiff base is then reacted with morpholine in the presence of a reducing agent to yield 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-20-11-4-2-3-10(13(11)18)9-12-14(19)16-15(22-12)17-5-7-21-8-6-17/h2-4,9,18H,5-8H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIKYDPRNRWNIO-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)



![3-{[(acetylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5879555.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)

![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)

![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)